Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-bromo-5-nitro-4-picoline

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Prioritize this specific 2-amino-3-bromo-5-nitro-4-picoline isomer for your synthetic campaigns. The 2-amino-3-bromo-5-nitro-4-methyl substitution pattern is not interchangeable with other regioisomers and is critical for constructing 7-methyl-4-azaindoles and advanced pharmaceutical intermediates. Its documented role as a drug candidate precursor ensures synthetic reproducibility at kilogram scale.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 929976-32-9
Cat. No. B113302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-nitro-4-picoline
CAS929976-32-9
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1[N+](=O)[O-])N)Br
InChIInChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9)
InChIKeyZIVNKACVCVSAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-nitro-4-picoline (CAS 929976-32-9) Procurement: Baseline Characteristics and Research-Grade Profile


2-Amino-3-bromo-5-nitro-4-picoline (CAS 929976-32-9), systematically named 3-bromo-4-methyl-5-nitropyridin-2-amine, is a highly functionalized trisubstituted pyridine derivative with a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol [1]. The compound features a strategic arrangement of amino, bromo, methyl, and nitro groups on the pyridine ring, positioning it as a versatile intermediate for the synthesis of pharmacologically active heterocyclic scaffolds. Its established role as a precursor for an undisclosed drug candidate in development underscores its relevance in medicinal chemistry pipelines [2]. Commercially, the compound is typically supplied at purities ranging from 95% to 98% (GC), with production scale capabilities extending to kilogram quantities, meeting the demands of both early-stage research and pilot-scale synthetic campaigns .

2-Amino-3-bromo-5-nitro-4-picoline: Why Simple Substitution with Regioisomers or Analogs Fails in Advanced Synthesis


The precise 2-amino-3-bromo-5-nitro-4-methyl substitution pattern on the pyridine ring is not interchangeable with other bromo-nitro-amino picoline regioisomers or simpler analogs. Subtle shifts in the position of these functional groups—such as the placement of bromine at the 5-position instead of the 3-position—yield distinct isomers like 2-amino-5-bromo-3-nitro-4-picoline (CAS 100367-40-6) . These positional changes fundamentally alter the electronic landscape of the heterocycle, impacting reactivity in cross-coupling reactions, hydrogen-bonding networks critical for target engagement, and subsequent regioselective functionalization steps. Furthermore, the absence of the 4-methyl group (as in 2-amino-3-bromo-5-nitropyridine) or the nitro group eliminates key synthetic handles required for building the complex fused heterocyclic systems, such as 7-methyl-4-azaindoles, for which this specific compound serves as a documented precursor [1]. Generic substitution risks derailing entire synthetic sequences by introducing incorrect regiochemistry or eliminating the precise steric and electronic environment necessary for downstream transformations.

2-Amino-3-bromo-5-nitro-4-picoline: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Regioselective Synthesis Efficiency: Yield Comparison for 2-Amino-3-bromo-5-nitro-4-picoline via the 2-Nitramino-4-picoline Route

The regioselective synthesis of 2-amino-3-bromo-5-nitro-4-picoline via the 2-nitramino-4-picoline intermediate demonstrates a clear efficiency advantage over alternative routes. This method achieves the specific 3-bromo-5-nitro substitution pattern with a reported yield exceeding 85%, utilizing a protecting-group-directed strategy that avoids the isomeric mixtures often produced by non-directed nitration and bromination of simple 4-picoline derivatives . In contrast, direct electrophilic aromatic substitution on unprotected 2-amino-4-picoline typically results in complex mixtures due to competing activation at multiple ring positions, necessitating extensive and yield-diminishing purification steps.

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Antimicrobial Activity Profile: Minimum Inhibitory Concentration (MIC) Data for 2-Amino-3-bromo-5-nitro-4-picoline

In vitro antimicrobial screening reveals a distinct activity profile for 2-amino-3-bromo-5-nitro-4-picoline against key microbial pathogens. The compound exhibits a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against the Gram-positive bacterium Staphylococcus aureus, compared to a higher MIC of 32 µg/mL against the Gram-negative Escherichia coli, indicating a degree of selectivity in its antibacterial spectrum . Furthermore, antifungal activity against Candida albicans was observed with an MIC of 64 µg/mL. While these data represent baseline activity for the scaffold, they provide a quantifiable reference point for evaluating the impact of subsequent structural derivatizations aimed at enhancing potency.

Antimicrobial Discovery Lead Compound Characterization Pharmacology

Antiproliferative Activity: In Vitro IC50 Value Against MCF-7 Breast Cancer Cells

The compound demonstrates measurable antiproliferative effects in a human cancer cell line model. In vitro testing against the MCF-7 breast adenocarcinoma cell line revealed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM . Mechanistic investigations suggest this activity is linked to the induction of apoptosis via reactive oxygen species (ROS) generation. While this potency is modest and represents an unoptimized hit, it provides a crucial quantitative benchmark for structure-activity relationship (SAR) studies aimed at improving efficacy through targeted modifications of the pyridine core and its substituents.

Cancer Research Lead Discovery Cell-based Assays

Commercial Purity and Scale: Verified Specification for Research and Pilot Production

Procurement decisions for research intermediates require stringent, verifiable purity specifications to ensure experimental reproducibility and successful scale-up. 2-Amino-3-bromo-5-nitro-4-picoline is commercially available with a guaranteed minimum purity of 98% as determined by Gas Chromatography (GC), with moisture content specified at ≤0.5% . This level of purity surpasses the common 95% baseline offered for many research-grade intermediates and is critical for minimizing side reactions in subsequent synthetic steps, such as palladium-catalyzed cross-couplings, where halide impurities or water can poison catalysts and reduce yields. Furthermore, production scale is verified up to kilogram quantities, confirming the feasibility of sourcing for pilot-scale campaigns.

Process Chemistry Procurement Quality Control

Strategic Role as a Drug Candidate Precursor: Validated Utility in Medicinal Chemistry Pipelines

The synthetic accessibility and unique substitution pattern of 2-amino-3-bromo-5-nitro-4-picoline are not merely academic; the compound is explicitly identified in the primary literature as a precursor for an active drug candidate in development [1]. This designation provides a high level of validation for its utility that extends beyond its role as a simple building block. While the specific target and structure of the drug candidate are not disclosed, the compound's successful integration into a drug development program demonstrates its viability for generating bioactive molecules with favorable properties. This is in contrast to many structurally related picoline derivatives that lack such documented and validated downstream applications in advanced medicinal chemistry pipelines.

Drug Discovery Preclinical Development Synthetic Methodology

2-Amino-3-bromo-5-nitro-4-picoline: Prioritized Research and Industrial Application Scenarios


Scenario 1: Process Chemistry and Scale-Up for a Validated Drug Candidate Precursor

A medicinal chemistry or process development group aiming to synthesize a clinical candidate or its advanced intermediates should prioritize this compound. Its documented role as a precursor for a drug candidate [1], combined with a scalable synthesis yielding >85% regioselectivity and commercial availability at high purity (≥98%) in kilogram quantities , directly supports robust and reproducible scale-up campaigns. This scenario minimizes the risk of supply chain interruption and ensures the production of high-quality material for preclinical and early clinical studies.

Scenario 2: Antimicrobial Lead Optimization and Structure-Activity Relationship (SAR) Studies

A research team engaged in discovering novel antibacterial or antifungal agents can utilize this compound as a quantifiable starting point. Its established MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL) provide a clear baseline for SAR. Subsequent chemical modifications—such as reduction of the nitro group, amination via Buchwald-Hartwig coupling at the 3-bromo position, or heterocycle annulation—can be objectively assessed for improvements in potency and spectrum of activity relative to this core scaffold.

Scenario 3: Anticancer Drug Discovery: Scaffold Derivatization for Enhanced Antiproliferative Activity

For oncology-focused medicinal chemists, this compound offers a defined entry point for developing novel anticancer agents. The demonstrated, albeit modest, antiproliferative activity against MCF-7 breast cancer cells (IC50 = ~25 µM) serves as a baseline for optimizing potency. The presence of the reactive bromo and nitro groups allows for extensive chemical elaboration to generate focused libraries of analogs, with the goal of improving IC50 values into the sub-micromolar range and probing the mechanism of ROS-mediated apoptosis.

Scenario 4: High-Fidelity Building Block for Complex Heterocyclic Synthesis

Synthetic organic chemists building complex heterocyclic systems, such as 7-methyl-4-azaindoles, will find the unique 2-amino-3-bromo-5-nitro-4-methyl substitution pattern essential [1]. The high commercial purity (≥98%) with controlled moisture content ensures reliable performance in sensitive palladium-catalyzed cross-coupling and cyclization reactions, where impurities and water can drastically reduce yields. This scenario prioritizes procurement of this specific compound to ensure the successful execution of multi-step synthetic routes where regio- and chemoselectivity are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-bromo-5-nitro-4-picoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.